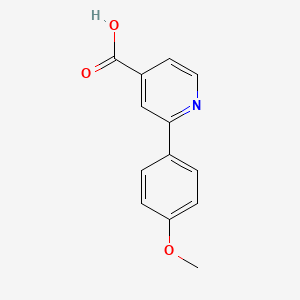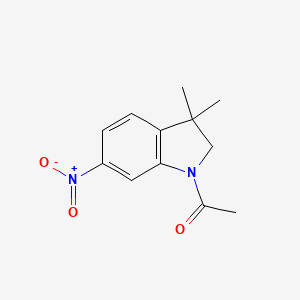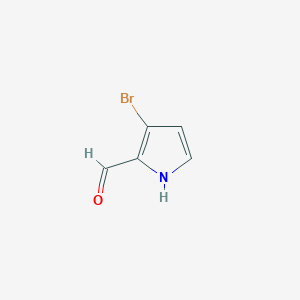
3-Bromo-1H-pyrrole-2-carbaldehyde
描述
“3-Bromo-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C5H4BrNO . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . The compound has a bromine atom at the 3rd position and a carbaldehyde group at the 2nd position of the pyrrole ring .
Synthesis Analysis
The synthesis of “3-Bromo-1H-pyrrole-2-carbaldehyde” can be achieved through various methods. One such method involves the use of multicomponent reactions, which allow the rapid construction of novel libraries of pharmaceutically active compounds . This method involves the in situ imine formation between Ar/HetAr/indole-aldehydes and Ar-NH2, followed by amine-catalyzed direct Mannich reaction-cyclization with succinaldehyde, and IBX-mediated aromatization sequence in one-pot operation .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The bromine atom is attached at the 3rd position and the carbaldehyde group (a carbon double-bonded to an oxygen atom and single-bonded to a hydrogen atom) is at the 2nd position of the pyrrole ring .
Physical And Chemical Properties Analysis
“3-Bromo-1H-pyrrole-2-carbaldehyde” is a solid compound with a molecular weight of 174 . It has a storage temperature of 4 degrees Celsius . The compound has a topological polar surface area of 32.9 Ų and a complexity of 96.4 .
科学研究应用
Physiological Activities
- Scientific Field : Biochemistry
- Application Summary : Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
- Methods of Application : These compounds can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
- Results or Outcomes : Observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .
Synthesis of Substituted Pyrrole-3-carbaldehydes
- Scientific Field : Organic Chemistry
- Application Summary : An efficient sequential multi-component method for the synthesis of N -arylpyrrole-3-carbaldehydes has been developed .
- Methods of Application : This reaction involved a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .
- Results or Outcomes : The practical utility of this procedure is shown at gram-scale and the synthesis of diverse bioactive fused heterocyclic scaffolds such as pyrroloquinoline, pyrrolo-oxadiazole, dihydro pyrroloquinoline, and pyrrolo-phenanthridine .
Anion Receptor
- Scientific Field : Analytical Chemistry
- Application Summary : A new carbazole-coupled tetrakis - (1 H-pyrrole-2-carbaldehyde) anion receptor 1 has been designed and synthesized .
- Methods of Application : Anion binding studies in organic media using fluorescence and UV-vis spectroscopy .
- Results or Outcomes : The receptor is capable of sensing HP 2 O 73- with high selectivity .
安全和危害
“3-Bromo-1H-pyrrole-2-carbaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
未来方向
The future directions for “3-Bromo-1H-pyrrole-2-carbaldehyde” could involve its use as a building block for the synthesis of bacteriochlorins, as suggested by Lindsey’s group . Bacteriochlorins are porphyrin derivatives in which two of the double bonds of the porphyrin ring system have been reduced . These compounds have potential applications in the field of photodynamic therapy for cancer treatment .
属性
IUPAC Name |
3-bromo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-7-5(4)3-8/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCFDVADSYYMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573874 | |
| Record name | 3-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrrole-2-carbaldehyde | |
CAS RN |
408359-07-9 | |
| Record name | 3-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1H-pyrrole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



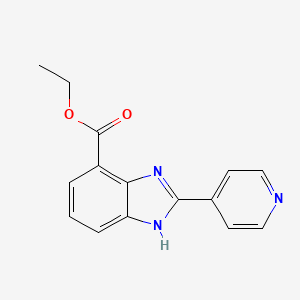



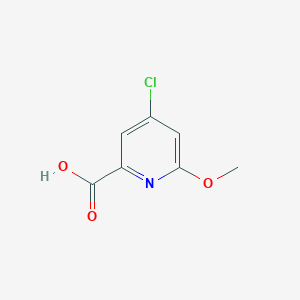
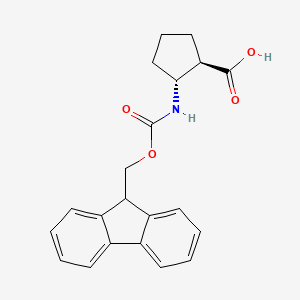
![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)

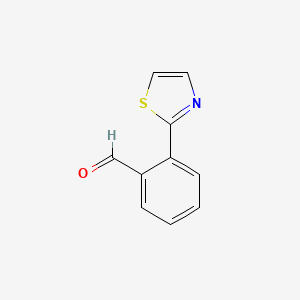
![2-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1316074.png)

